2-(2-Benzyl-4-chlorophenoxy)ethanol
Description
2-(2-Benzyl-4-chlorophenoxy)ethanol is a chlorinated aromatic compound characterized by a benzyl-substituted phenoxy backbone linked to an ethanol moiety. The molecular formula of the base compound can be inferred as C₁₅H₁₅ClO₂, derived from its hydrochloride form (C₁₅H₁₇Cl₂NO) by subtracting HCl .
This compound is primarily utilized as a pharmaceutical intermediate, as evidenced by its inclusion in catalogs for drug synthesis and related services .
Properties
IUPAC Name |
2-(2-benzyl-4-chlorophenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c16-14-6-7-15(18-9-8-17)13(11-14)10-12-4-2-1-3-5-12/h1-7,11,17H,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYRKAYTIWNKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzyl-4-chlorophenoxy)ethanol typically involves the reaction of 2-benzyl-4-chlorophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as potassium carbonate can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Benzyl-4-chlorophenoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Benzyl-4-chlorophenoxyacetaldehyde or benzyl-4-chlorophenoxyacetic acid.
Reduction: Benzyl-4-chlorophenoxyethanol or benzyl-4-chlorophenoxyethane.
Substitution: Various substituted benzyl-4-chlorophenoxyethanol derivatives.
Scientific Research Applications
Chemistry: 2-(2-Benzyl-4-chlorophenoxy)ethanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of chlorophenoxy compounds on cellular processes. It can be used to investigate the mechanisms of action of similar compounds in biological systems.
Medicine: The compound has potential applications in the development of new drugs. Its structure can be modified to create derivatives with improved pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.
Mechanism of Action
The mechanism of action of 2-(2-Benzyl-4-chlorophenoxy)ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 2-(2-Benzyl-4-chlorophenoxy)ethanol, differing in substituents or functional groups:
Table 1: Key Structural and Functional Analogues
Industrial and Pharmaceutical Relevance
- Pharmaceutical Intermediates: Derivatives of this compound, such as its piperidine hydrochloride (CAS: 1219972-23-2), are marketed for drug synthesis, indicating its role in producing bioactive molecules .
- Scale of Use: Unlike 2-(4-chlorophenoxy)ethanol (packaged in 5g–100g quantities ), the target compound’s derivatives are supplied in smaller scales (e.g., 1g–25g), suggesting specialized applications in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

